1-Cyclopropyl-4-methylpiperidin-4-ol
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Overview
Description
1-Cyclopropyl-4-methylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is a piperidine derivative, characterized by a cyclopropyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring
Preparation Methods
The synthesis of 1-Cyclopropyl-4-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
1-Cyclopropyl-4-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidines and their oxidized or reduced forms.
Scientific Research Applications
1-Cyclopropyl-4-methylpiperidin-4-ol has several scientific research applications:
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
1-Cyclopropyl-4-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-4-ol: Similar in structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
4-Methylpiperidine: Lacks the hydroxyl group at the fourth position, which can influence its solubility and interaction with biological targets.
Cyclopropylpiperidine: Similar but without the methyl group, which can alter its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-cyclopropyl-4-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)4-6-10(7-5-9)8-2-3-8/h8,11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKTOZRERVZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849219-99-3 |
Source
|
Record name | 1-cyclopropyl-4-methylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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